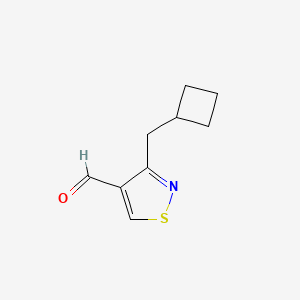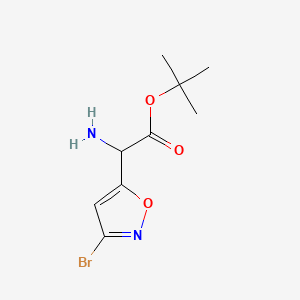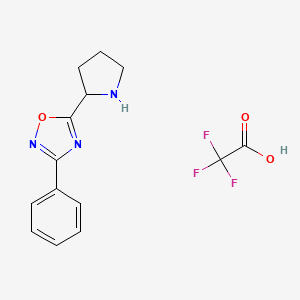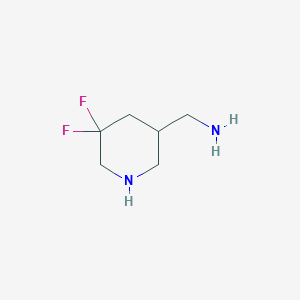
(5,5-Difluoro-3-piperidyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Difluoro-3-piperidyl)methanamine is a chemical compound that features a piperidine ring substituted with two fluorine atoms at the 5-position and a methanamine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluoro-3-piperidyl)methanamine typically involves the introduction of fluorine atoms into a piperidine ring. One common method is the difluoromethylation of piperidine derivatives. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation reactions . For instance, the reaction of piperidine with difluorocarbene precursors under specific conditions can yield the desired difluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe choice of solvent, temperature, and reaction time are critical factors that influence the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(5,5-Difluoro-3-piperidyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
(5,5-Difluoro-3-piperidyl)methanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (5,5-Difluoro-3-piperidyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Fluoropyridin-3-yl)methanamine: This compound features a pyridine ring with a fluorine atom at the 5-position and a methanamine group at the 3-position.
(5-(Trifluoromethyl)pyridin-3-yl)methanamine: This compound has a trifluoromethyl group at the 5-position of the pyridine ring and a methanamine group at the 3-position.
(2,3-Difluoro-4-methylphenyl)methanamine: This compound contains a difluoromethyl group at the 2,3-positions of a phenyl ring and a methanamine group at the 4-position.
Uniqueness
(5,5-Difluoro-3-piperidyl)methanamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 5-position enhances its stability and reactivity compared to similar compounds with different substitution patterns .
Propriétés
Formule moléculaire |
C6H12F2N2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
(5,5-difluoropiperidin-3-yl)methanamine |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)1-5(2-9)3-10-4-6/h5,10H,1-4,9H2 |
Clé InChI |
KPSJDNOBYUIEGB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNCC1(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



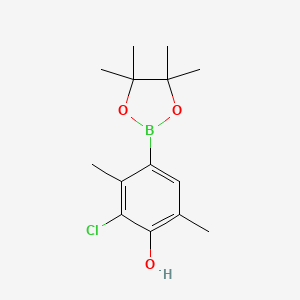
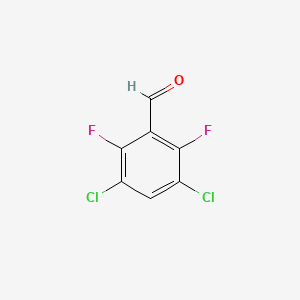
![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
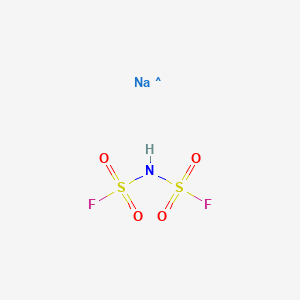
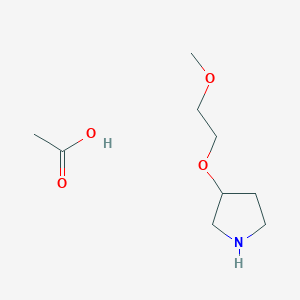
![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
![4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride](/img/structure/B14779352.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)
